molecular formula C6H10O3 B1626810 Ethyl acetoacetate-2,4-13C2 CAS No. 77504-74-6

Ethyl acetoacetate-2,4-13C2

Cat. No.: B1626810
CAS No.: 77504-74-6
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-NDLBAUGKSA-N
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Description

Ethyl acetoacetate-2,4-13C2 is a labeled compound where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in the synthesis of various organic compounds. The isotopic labeling makes it particularly useful in research applications, such as tracing reaction pathways and studying metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-2,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-2-13C and ethyl acetate-4-13C. The reaction involves the formation of an enolate ion from one molecule of ethyl acetate, which then attacks the carbonyl carbon of another molecule of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. For the labeled compound, the diketene and ethanol used would be isotopically enriched with carbon-13 at the desired positions. The reaction conditions are carefully controlled to ensure high yield and purity of the labeled product.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-2,4-13C2 undergoes various types of chemical reactions, including:

    Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

    Nucleophilic substitution: The enolate ion formed from this compound can undergo nucleophilic substitution reactions with alkyl halides.

    Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

    Transesterification: The compound can undergo transesterification to form other esters, such as benzyl acetoacetate.

Common Reagents and Conditions

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Alkylating agents: Alkyl halides, acyl chlorides

Major Products

    Alkylated derivatives: Formed through nucleophilic substitution

    Hydroxy esters: Formed through reduction

    Other esters: Formed through transesterification

Scientific Research Applications

Ethyl acetoacetate-2,4-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:

    Metabolic studies: Tracing metabolic pathways in biological systems.

    Mechanistic studies: Investigating reaction mechanisms in organic chemistry.

    Nuclear magnetic resonance (NMR) spectroscopy: Studying molecular structures and dynamics.

    Isotope dilution analysis: Quantifying the concentration of compounds in complex mixtures.

Mechanism of Action

The mechanism of action of ethyl acetoacetate-2,4-13C2 involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The isotopic labeling allows researchers to trace the movement of carbon atoms through different reaction pathways, providing insights into the molecular targets and pathways involved in these processes.

Comparison with Similar Compounds

Ethyl acetoacetate-2,4-13C2 can be compared with other isotopically labeled compounds, such as:

  • Ethyl acetoacetate-1,3-13C2
  • Ethyl acetoacetate-3-13C
  • Methyl acetoacetate-13C

Uniqueness

The unique feature of this compound is the specific labeling at the 2 and 4 positions, which makes it particularly useful for studying reactions and processes that involve these carbon atoms

Properties

IUPAC Name

ethyl 3-oxo(2,4-13C2)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]C(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480001
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77504-74-6
Record name Ethyl acetoacetate-2,4-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77504-74-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl acetoacetate-2,4-13C2
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